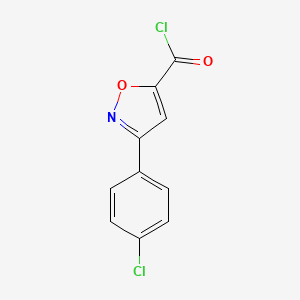
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the oxazole ring, which is further substituted with a carbonyl chloride group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride involves its interaction with various molecular targets. The carbonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or disrupt cellular processes. The oxazole ring enhances the compound’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but contains a thiadiazole ring instead of an oxazole ring.
4-Chlorophenyl-1,2,3-triazole: Contains a triazole ring instead of an oxazole ring.
Uniqueness
3-(4-Chlorophenyl)-1,2-oxazole-5-carbonyl chloride is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H5Cl2NO2 |
|---|---|
Molekulargewicht |
242.05 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1,2-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C10H5Cl2NO2/c11-7-3-1-6(2-4-7)8-5-9(10(12)14)15-13-8/h1-5H |
InChI-Schlüssel |
QYSAULJWEHNTAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


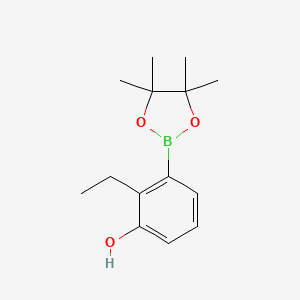

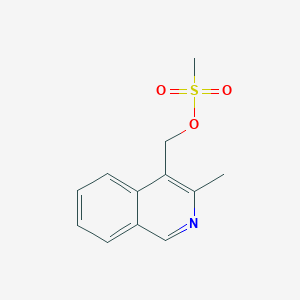
![3-cyclobutyl-4-methoxy-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13867090.png)
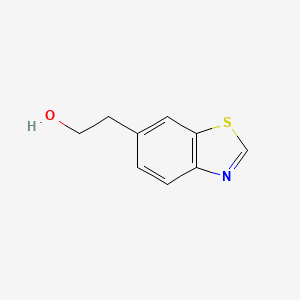
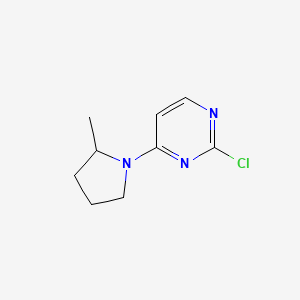
![4-[(2-Cyclopentylacetyl)amino]benzoic acid](/img/structure/B13867107.png)

![4-(cyclobutylamino)-2-[4-(diethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13867124.png)
![methyl (2S)-2-[[[(1R)-2-(6-aminopurin-9-yl)-1-methyl-ethoxy]methyl-phenoxy-phosphoryl]amino]propanoate](/img/structure/B13867125.png)


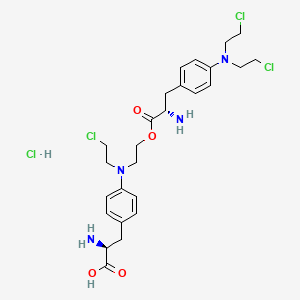
![Methyl 2-[1-[2-[3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]piperidin-2-yl]acetate](/img/structure/B13867138.png)
